N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
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Description
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22FNO3S and its molecular weight is 363.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the human enzyme lysine-specific demethylase-1 (LSD1 or KDM1A EC:1.14.99.66) . LSD1 is an oxidizing enzyme that mediates the demethylation of lysine 4 of histone H3 (H3K4) mono- and di-methyl (H3K4me1 and H3K4me2), modifications known as epigenetic marks .
Mode of Action
The compound acts as an irreversible inhibitor of LSD1 . LSD1 coordinates flavin adenine dinucleotide (FAD), a co-factor essential for the oxidative demethylation reaction . The first step in the catalytic reaction of LSD1 involves the abstraction of hydride from the target methyl of the H3K4 sidechain N-methyl by the oxidized state of a non-covalently bound FAD prosthetic group at the LSD1 active site to give a stabilized methylene iminium ion .
Biochemical Pathways
The inhibition of LSD1 affects the epigenetic regulation of gene expression . The demethylation of H3K4me1 and H3K4me2 by LSD1 is generally associated with repression of DNA transcription .
Result of Action
The inhibition of LSD1 by this compound could potentially alter the epigenetic landscape of the cell, leading to changes in gene expression . This could have significant effects on cellular function and could potentially be leveraged for therapeutic purposes, such as in the treatment of diseases where LSD1 is known to play a role.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3S/c1-13-10-17(24-3)18(11-14(13)2)25(22,23)21-12-19(8-9-19)15-4-6-16(20)7-5-15/h4-7,10-11,21H,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUALPCIDRZESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.